molecular formula C23H22ClN5O2S B2992894 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-05-3

2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

Cat. No. B2992894
CAS RN: 1028685-05-3
M. Wt: 467.97
InChI Key: OIQUWYVOYCPIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C23H22ClN5O2S and its molecular weight is 467.97. The purity is usually 95%.
BenchChem offers high-quality 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity

This compound and its derivatives exhibit diverse pharmacological activities. Notably, similar quinazoline derivatives have been studied for their potential as α1-adrenoceptor antagonists, showing promise in treating conditions such as hypertension. For example, a novel potent and selective α1-adrenoceptor antagonist demonstrated significant pharmacological activity in rat models, highlighting its potential for further development as a therapeutic agent (Yen et al., 1996).

Anticancer Activity

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their anticancer properties. Certain compounds have shown potent antiproliferative activities against various cancer cell lines, including lung, breast, and colorectal cancers. This suggests that these derivatives could serve as promising leads for the development of new antitumor agents (Li et al., 2020).

Antimicrobial and Antibacterial Activities

Synthetic efforts have also focused on developing quinazoline derivatives with potent antimicrobial and antibacterial effects. Such compounds have been assessed against a range of bacterial and fungal strains, demonstrating significant activity and offering a basis for the development of new antimicrobial agents. For instance, specific derivatives have shown antibacterial activity against pathogens like Pseudomonas and antifungal activity against Aspergillus flavus (Kale & Durgade, 2017).

Binding Properties and Receptor Antagonism

Research on quinazoline derivatives has extended to their binding properties, particularly as ligands for serotonin receptors. These studies have led to the discovery of compounds with selective antagonistic effects on the 5-HT2A receptor, offering potential for the treatment of disorders related to serotonin dysregulation (Deng et al., 2015).

Antihypertensive Effects

Quinazoline derivatives have been investigated for their antihypertensive properties. Compounds with specific structural features have shown the ability to induce hypotension in hypertensive rat models, suggesting their utility as antihypertensive agents. This highlights the potential of quinazoline derivatives in managing high blood pressure and related cardiovascular conditions (Takai et al., 1986).

properties

IUPAC Name

2-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c24-15-5-7-16(8-6-15)27-11-13-28(14-12-27)20(30)10-9-19-22(31)29-21(25-19)17-3-1-2-4-18(17)26-23(29)32/h1-8,19,25H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTLDUMVZIVQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.